molecular formula C7H12BrN3O B2865336 1-Amino-3-(4-bromopyrazol-1-yl)-2-methylpropan-2-ol CAS No. 1343775-94-9

1-Amino-3-(4-bromopyrazol-1-yl)-2-methylpropan-2-ol

Cat. No. B2865336
CAS RN: 1343775-94-9
M. Wt: 234.097
InChI Key: UHVPVAQPDINJAU-UHFFFAOYSA-N
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Description

“1-Amino-3-(4-bromopyrazol-1-yl)-2-methylpropan-2-ol” is a complex organic compound. It likely contains a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms . Pyrazole derivatives have attracted attention due to their wide range of physiological and pharmacological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine” have been synthesized using a solvent-free condensation/reduction reaction sequence .

Scientific Research Applications

Biofuel Production

One study focuses on biofuel production, specifically the conversion of glucose to isobutanol, a biofuel candidate, through a modified amino acid pathway in Escherichia coli under anaerobic conditions. The study highlights the importance of engineering ketol-acid reductoisomerase and alcohol dehydrogenase for efficient biofuel production, overcoming the cofactor imbalance problem between NADPH-required pathway enzymes and the NADH produced by glycolysis (Bastian et al., 2011).

Corrosion Inhibition

Several studies investigate the use of heterocyclic compounds as corrosion inhibitors. One such study examines the inhibitive properties of a group of heterocyclic diazoles, including pyrazoles, on iron corrosion in acidic media, demonstrating their effectiveness in reducing corrosion rates through electrochemical methods (Babić-Samardžija et al., 2005). Another study discusses the theoretical analysis of bipyrazolic-type organic compounds as corrosion inhibitors, providing insights into their inhibition efficiencies and reactive sites via density functional theory (DFT) (Wang et al., 2006).

Synthetic Chemistry

In the realm of synthetic chemistry, research on the preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles discusses methodologies for creating these compounds, which are vital intermediates in medicinal chemistry and drug discovery projects (Havel et al., 2018). Another study explores the microwave-assisted ring opening of epoxides as a route to synthesize 1-aminopropan-2-ols, demonstrating their potential anti-malarial activities (Robin et al., 2007).

Potential Medical Applications

Research on novel N-substituted α-amino acids containing a ferrocenyl pyrazole-moiety discusses their synthesis and evaluation for antitumor activity, indicating significant cytotoxic activity in various cancer cell lines (Joksović et al., 2009). Another study on the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrates moderate antiplasmodial activity against Plasmodium falciparum strains (Rahmouni et al., 2016).

Future Directions

The future research directions for this compound could include exploring its potential physiological and pharmacological activities, as well as its potential uses in drug discovery and organic synthesis .

properties

IUPAC Name

1-amino-3-(4-bromopyrazol-1-yl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN3O/c1-7(12,4-9)5-11-3-6(8)2-10-11/h2-3,12H,4-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVPVAQPDINJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(CN1C=C(C=N1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-methylpropan-2-ol

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